molecular formula C13H10O4 B514269 4-Acetylphenyl furan-2-carboxylate CAS No. 75742-02-8

4-Acetylphenyl furan-2-carboxylate

Cat. No.: B514269
CAS No.: 75742-02-8
M. Wt: 230.22g/mol
InChI Key: XUUVIPGJOLCNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetylphenyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl furan-2-carboxylate can be achieved through several methods. One common approach involves the Suzuki–Miyaura cross-coupling reaction. This method typically starts with 2-bromo-5-nitrofuran and involves the use of phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst and potassium carbonate . Another method involves the trans-carboboration strategy, where propargyl alcohols are treated with MHMDS, B2(pin)2, an acid chloride, and a palladium/copper co-catalyst system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, such as furan-2,5-dicarboxylic acid and its esters, as well as reduced forms of the acetyl group .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetylphenyl furan-2-carboxylate is unique due to the presence of both acetyl and carboxylate groups, which provide a balance of reactivity and stability.

Properties

IUPAC Name

(4-acetylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-9(14)10-4-6-11(7-5-10)17-13(15)12-3-2-8-16-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUUVIPGJOLCNLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylphenyl furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
4-Acetylphenyl furan-2-carboxylate
Reactant of Route 3
Reactant of Route 3
4-Acetylphenyl furan-2-carboxylate
Reactant of Route 4
Reactant of Route 4
4-Acetylphenyl furan-2-carboxylate
Reactant of Route 5
Reactant of Route 5
4-Acetylphenyl furan-2-carboxylate
Reactant of Route 6
Reactant of Route 6
4-Acetylphenyl furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.